molecular formula C24H30BrCl2NO2 B12773219 Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride CAS No. 119585-23-8

Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride

Cat. No.: B12773219
CAS No.: 119585-23-8
M. Wt: 515.3 g/mol
InChI Key: UOWCYGATDDZDMH-QOVZSLTQSA-N
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Description

Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is a complex organic compound with a unique structure that combines a pentanol backbone with a bromophenyl group, a diethylamino group, and a chlorocinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor.

    Attachment of the Diethylamino Group: The diethylamino group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.

    Formation of the Chlorocinnamate Moiety: The chlorocinnamate group can be synthesized through a condensation reaction involving cinnamic acid and a chlorinating agent.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Condensation: The chlorocinnamate moiety can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and diethylamino groups may interact with enzymes or receptors, modulating their activity. The chlorocinnamate moiety could participate in binding interactions with proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanol, 2-(4-chlorophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    Pentanol, 2-(4-bromophenyl)-5-(methylamino)-, chlorocinnamate hydrochloride: Similar structure but with a methylamino group instead of a diethylamino group.

    Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, cinnamate hydrochloride: Similar structure but without the chlorine atom in the cinnamate moiety.

Uniqueness

Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the diethylamino group may improve its solubility and interaction with biological targets.

Properties

CAS No.

119585-23-8

Molecular Formula

C24H30BrCl2NO2

Molecular Weight

515.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-5-(diethylamino)pentyl] (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C24H29BrClNO2.ClH/c1-3-27(4-2)17-5-6-21(20-10-12-22(25)13-11-20)18-29-24(28)16-9-19-7-14-23(26)15-8-19;/h7-16,21H,3-6,17-18H2,1-2H3;1H/b16-9+;

InChI Key

UOWCYGATDDZDMH-QOVZSLTQSA-N

Isomeric SMILES

CCN(CC)CCCC(COC(=O)/C=C/C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl

Canonical SMILES

CCN(CC)CCCC(COC(=O)C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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